4,6-Difluoro-5-methoxy-1H-indole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
467452-32-0 |
|---|---|
Molecular Formula |
C9H7F2NO |
Molecular Weight |
183.15 g/mol |
IUPAC Name |
4,6-difluoro-5-methoxy-1H-indole |
InChI |
InChI=1S/C9H7F2NO/c1-13-9-6(10)4-7-5(8(9)11)2-3-12-7/h2-4,12H,1H3 |
InChI Key |
NIWNJNUVNDEHOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1F)C=CN2)F |
Origin of Product |
United States |
The Enduring Significance of Indole Scaffolds in Modern Chemistry
The indole (B1671886) nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of paramount importance in both organic and medicinal chemistry. nih.govmdpi.com This assertion is substantiated by the ubiquity of the indole core in a multitude of biologically active compounds, including essential amino acids like tryptophan, plant hormones such as indole-3-acetic acid, and a plethora of alkaloids with potent pharmacological properties. nih.govchim.it The indole ring system's rich electron density and its ability to participate in various chemical transformations make it a versatile building block for the synthesis of complex molecular architectures. chim.it
In medicinal chemistry, indole derivatives have been successfully developed into drugs for a wide range of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antihypertensive agents. openmedicinalchemistryjournal.com The structural versatility of the indole scaffold allows for the introduction of various substituents, which can fine-tune the molecule's biological activity, selectivity, and pharmacokinetic profile. mdpi.com
The Strategic Role of Halogenation and Methoxylation in Indole Derivatives
The introduction of halogen atoms, particularly fluorine, and methoxy (B1213986) groups onto the indole (B1671886) ring is a well-established strategy in drug discovery and materials science. chim.it
Fluorine Substitution: The incorporation of fluorine atoms can profoundly influence a molecule's properties. Due to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, fluorine can alter the acidity, basicity, lipophilicity, and metabolic stability of a compound. In many instances, fluorination has led to enhanced biological potency and improved pharmacokinetic profiles of drug candidates.
Methoxy Substitution: The methoxy group, an electron-donating substituent, can also significantly impact the chemical and biological characteristics of indole derivatives. chim.it Its presence can increase the electron density of the indole ring system, thereby modulating its reactivity and interaction with biological targets. chim.it Methoxy-substituted indoles are prevalent in many natural products and have been a subject of extensive research for their diverse biological activities. chim.it
The combination of both fluorine and methoxy substituents on an indole scaffold, as seen in 4,6-Difluoro-5-methoxy-1H-indole, presents an intriguing case for chemical exploration. The interplay between the electron-withdrawing nature of the fluorine atoms and the electron-donating character of the methoxy group can lead to unique electronic properties and biological activities.
The Research Landscape of 4,6 Difluoro 5 Methoxy 1h Indole
Retrosynthetic Analysis and Key Disconnections for the Indole Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. youtube.com For this compound, the primary disconnections involve breaking the bonds that form the pyrrole (B145914) ring of the indole nucleus. The most common strategies revolve around the formation of the C2-C3 bond and the N1-C2 bond or the N1-C7a bond.
A logical retrosynthetic approach for this compound would involve disconnecting the pyrrole ring to reveal a substituted aniline (B41778) precursor. For instance, a Fischer indole synthesis approach would disconnect the N1-C2 and C3-C3a bonds, leading back to a substituted phenylhydrazine (B124118) and a suitable ketone or aldehyde. nih.gov However, given the specific substitution pattern, other disconnections might prove more efficient.
Key disconnections for the indole core often involve:
C-N bond disconnection: Breaking the bond between the nitrogen and the aromatic ring, which can be formed via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. nih.gov
C-C bond disconnection: Targeting the C2-C3 bond of the indole, often formed through intramolecular cyclization reactions.
These disconnections lead to precursors such as appropriately substituted anilines, nitrobenzenes, or other functionalized aromatic compounds that can be assembled to construct the target indole.
Stepwise Synthetic Routes to the this compound Core Structure
The construction of the this compound core can be achieved through various stepwise synthetic sequences, primarily focusing on the strategic formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Strategies Involving C-C and C-N Bond Formation Sequences
The formation of the indole ring fundamentally relies on the sequential or concerted formation of C-C and C-N bonds. A common strategy involves starting with a suitably substituted aniline derivative and building the pyrrole ring onto it. For instance, a 2,4-difluoro-3-methoxyaniline (B1308180) could serve as a key precursor.
One potential route could involve the Japp-Klingemann reaction , which forms a phenylhydrazone that can then undergo cyclization under acidic conditions, a key step in the Fischer indole synthesis. nih.gov Another approach is the Reissert indole synthesis , which involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. orgsyn.org
A generalized sequence for building the indole core might involve:
Nitration of a difluoro-methoxy-benzene derivative to introduce a nitro group ortho to a methyl group.
Condensation of the resulting o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine. orgsyn.org
Reductive cyclization of the enamine to furnish the indole ring.
The precise sequence of these bond-forming reactions is critical and is often dictated by the directing effects of the existing substituents on the aromatic ring.
Utilization of Intramolecular N-Arylation in Indole Ring Construction
Intramolecular N-arylation has emerged as a powerful method for the synthesis of N-heterocycles, including indoles. nih.gov This strategy typically involves the formation of a C-N bond through the cyclization of a precursor containing a nitrogen nucleophile and an aryl halide or another suitable leaving group.
A plausible route to this compound using this methodology could start from a 2-halo-aniline derivative. The synthesis could proceed via the following steps:
Introduction of a two-carbon unit at the position ortho to the amino group. This could be achieved through various methods, such as Sonogashira coupling with a protected acetylene (B1199291) followed by hydration.
The resulting intermediate, possessing an amino group and a side chain with a terminal functional group, can then undergo intramolecular cyclization.
Palladium- or copper-catalyzed intramolecular N-arylation reactions are commonly employed for this transformation, offering mild reaction conditions and good functional group tolerance. nih.govnih.gov Visible-light-induced methods for intramolecular C-N bond formation have also been developed as an environmentally friendly alternative. nih.govrsc.org
Development of Tandem and Cascade Processes for Enhanced Synthetic Efficiency
To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot tandem and cascade reactions have been increasingly developed for the synthesis of substituted indoles. nih.govrsc.org These processes combine multiple reaction steps into a single operation without the isolation of intermediates.
One-Pot Reaction Strategies for Substituted Indole Derivatives
One-pot syntheses of indoles can significantly streamline the construction of complex derivatives. nih.govresearchgate.netresearchgate.net For example, a one-pot, three-component Fischer indolization followed by N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org While not directly applicable to the unsubstituted nitrogen of the target molecule, this illustrates the power of one-pot approaches.
A potential one-pot strategy for a substituted indole could involve an initial intermolecular reaction to assemble a key intermediate, which then undergoes an intramolecular cyclization in the same pot. For instance, a reaction could be designed where an aniline derivative reacts with another component to form a precursor that, upon a change in reaction conditions (e.g., addition of a catalyst or change in temperature), cyclizes to the indole. nih.gov
Integration of Horner-Wadsworth-Emmons Olefination with Cyclization Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction can be ingeniously integrated into a one-pot sequence for indole synthesis.
A notable example is the one-pot synthesis of N-protected indole-2-carboxylates through a sequence of HWE olefination followed by a copper-catalyzed intramolecular N-arylation. nih.gov This approach involves the reaction of a 2-bromoarylcarboxaldehyde with an N-protected phosphonoglycine trimethylester. The HWE reaction first forms an α,β-unsaturated ester, which then undergoes an intramolecular cyclization via N-arylation to yield the indole ring. This method has shown broad substrate compatibility and provides good to excellent yields. nih.gov
This strategy could be adapted for the synthesis of this compound by starting with a suitably substituted 2-bromo- or other halo-benzaldehyde derivative. The efficiency and mild conditions of the HWE reaction make it an attractive component of a convergent and efficient synthesis of highly substituted indoles. thieme-connect.com
Catalytic Approaches in the Synthesis of this compound
The construction of the indole core is frequently achieved through transition metal-catalyzed cyclization reactions. Palladium and copper catalysts are particularly prominent in this field, offering efficient routes to a wide array of indole derivatives.
Palladium-Catalyzed Cyclization Methodologies
Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial steps in indole synthesis. nih.govnih.gov Several palladium-catalyzed methods could theoretically be adapted for the synthesis of this compound. These often involve the cyclization of appropriately substituted anilines or related precursors. For instance, a hypothetical precursor such as a 2-alkynyl-3,5-difluoro-4-methoxyaniline derivative could undergo an intramolecular cyclization facilitated by a palladium catalyst to form the desired indole ring.
The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) and ligands is critical in these transformations, influencing reaction efficiency and selectivity. rsc.org While specific examples for the target compound are unavailable, the general success of methods like the Larock, Cacchi, and Buchwald-Hartwig indole syntheses underscores the potential of palladium catalysis in this context. pitt.edu
Copper-Catalyzed Cyclization Methodologies
Copper-catalyzed reactions represent another significant avenue for indole synthesis. These methods are often lauded for being more cost-effective than their palladium counterparts. Copper-catalyzed Ullmann-type couplings and Castro-Stephens reactions are classic examples that could be conceptually applied to the synthesis of this compound. A potential strategy could involve the intramolecular cyclization of a precursor bearing an ortho-halo and an amino group, facilitated by a copper catalyst.
Optimization of Reaction Conditions and Yields in Scalable Syntheses
Moving from laboratory-scale synthesis to larger-scale production necessitates a thorough optimization of reaction conditions to maximize yield, ensure safety, and maintain cost-effectiveness.
Investigation of Solvent Systems, Bases, and Ligand Effects
The efficiency of catalytic indole syntheses is highly dependent on the interplay of various reaction parameters. The choice of solvent can significantly impact solubility, reaction rates, and product stability. For a polar molecule like this compound, polar aprotic solvents such as DMF or DMSO might be suitable.
The selection of a base is also crucial, particularly in reactions involving deprotonation steps or the neutralization of acidic byproducts. Common bases used in indole synthesis include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine).
In metal-catalyzed reactions, the ligand coordinated to the metal center plays a pivotal role in determining the catalyst's stability and reactivity. A wide array of phosphine-based or nitrogen-based ligands would need to be screened to identify the optimal choice for the specific cyclization leading to this compound.
Gram-Scale and Pilot-Scale Preparations of Key Intermediates and the Title Compound
The successful transition to gram-scale and pilot-scale production hinges on the development of a robust and reproducible synthetic route. nih.govrsc.org This involves ensuring the availability and cost-effectiveness of starting materials and reagents. For the synthesis of this compound, the preparation of key substituted aniline or nitrobenzene (B124822) precursors would be a primary focus for large-scale synthesis.
The purification methods employed at a larger scale are also a critical consideration. While laboratory-scale purifications often rely on column chromatography, this may not be practical for industrial production. Therefore, developing conditions that allow for crystallization or distillation of the final product or key intermediates would be highly advantageous.
Electrophilic Aromatic Substitution Reactions on the Indole Nucleus
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic systems like indole. wikipedia.org The electron-rich nature of the indole ring makes it highly susceptible to attack by electrophiles. nih.gov
Regioselective Functionalization at the C-3 Position, including Formylation
The C-3 position of the indole nucleus is the most common site for electrophilic attack due to the high electron density at this position. nih.gov This inherent reactivity allows for the regioselective introduction of various functional groups.
A key example of C-3 functionalization is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the indole ring. For instance, the reaction of 1-methoxy-6-nitroindole with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) yields 1-methoxy-6-nitroindole-3-carbaldehyde in high yield. nii.ac.jp This method provides a straightforward route to C-3 formylated indoles, which are versatile intermediates for further synthetic transformations. nii.ac.jp
The introduction of other electrophiles at the C-3 position is also prevalent. For example, the reaction of indole derivatives with trifluoromethyl(indolyl)phenylmethanols in the presence of a catalyst can lead to the formation of unsymmetrical diindolylmethanes, where one of the indole units is attached at its C-3 position. nih.gov
Directing Group Effects and Regioselectivity in Electrophilic Substitutions
The substituents on the indole ring, namely the two fluorine atoms and the methoxy group, play a significant role in directing the regioselectivity of electrophilic aromatic substitution reactions. mnstate.edu
Methoxy Group (-OCH₃): The methoxy group at the C-5 position is an activating group. chim.it It donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate formed during electrophilic attack. mnstate.edudalalinstitute.com This activating effect further enhances the reactivity of the indole nucleus, particularly at the ortho and para positions relative to the methoxy group.
The combined electronic effects of these substituents generally direct incoming electrophiles to the C-3 position, which is already the most nucleophilic site of the indole ring. The electron-donating methoxy group at C-5 reinforces the high electron density at the adjacent C-4 and C-6 positions, but the presence of fluorine at these positions can influence the precise outcome of substitution reactions.
N-Substitution Reactions on the Indole Nitrogen
The nitrogen atom of the indole ring can be readily functionalized through various substitution reactions, allowing for the introduction of a wide range of groups that can modulate the molecule's properties or serve as protecting groups during synthesis.
Alkylation and Acylation Strategies on the Indole Nitrogen
Alkylation and acylation are common methods for modifying the indole nitrogen. These reactions typically involve the deprotonation of the N-H bond with a base, followed by reaction with an alkylating or acylating agent. For example, N-arylation of a pyrimidinyl spiro piperidine (B6355638) has been achieved using a Buchwald-Hartwig reaction. acs.org Amidation reactions can also be performed, such as the reaction with an acyl pyrazole (B372694) to form an amide. acs.org
Application and Cleavage of N-Protecting Groups in Synthesis
In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. A variety of protecting groups can be employed for this purpose. The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.
For instance, the pivaloyl group can be used to protect the indole nitrogen. Its removal can be achieved by refluxing with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and water in tetrahydrofuran (B95107) (THF). chemicalbook.com Another example is the N-Boc protecting group, which is commonly used in organic synthesis.
The methoxy group on the nitrogen, as seen in 1-methoxyindole (B1630564) derivatives, can also be considered a form of N-substitution that influences the reactivity of the indole ring. nii.ac.jp In some reactions, this N-methoxy group can be cleaved or participate in the reaction mechanism. nii.ac.jp
Modifications of the Fluoro and Methoxy Substituents
While reactions on the indole nucleus and its nitrogen are more common, modifications of the fluoro and methoxy substituents can also be explored to further diversify the chemical space around the this compound scaffold.
The fluorine atoms on the aromatic ring are generally stable and not easily displaced. However, under specific conditions, nucleophilic aromatic substitution of fluorine might be possible, although this is a challenging transformation. evitachem.com
The methoxy group offers more opportunities for modification. For example, demethylation to the corresponding phenol (B47542) can be achieved using various reagents. This phenol can then be further functionalized. The difluoromethoxy group (OCF₂H) is an emerging fluorinated group that can be an interesting alternative to the methoxy group, potentially influencing the compound's lipophilicity and metabolic stability. researchgate.net The synthesis of difluoro(methoxy)methyl compounds from thionoesters has been reported, suggesting a potential route to modify the methoxy group on the indole ring. nuph.edu.uanuph.edu.uaresearchgate.net
Reactivity of Aryl Fluorides in Nucleophilic Aromatic Substitution and Cross-Coupling
The carbon-fluorine bond is the strongest single bond to carbon, which can render aryl fluorides less reactive than other aryl halides in traditional cross-coupling reactions. However, the presence of multiple fluorine atoms can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). In the case of this compound, the fluorine atoms are situated at positions that are electronically activated by the indole nitrogen and influenced by the methoxy group.
While direct nucleophilic substitution of a fluorine atom on this specific indole is not extensively documented in readily available literature, general principles of SNAr on fluoroarenes suggest that such reactions are feasible, particularly with strong nucleophiles. The reaction proceeds through a Meisenheimer intermediate, and its stability is enhanced by electron-withdrawing groups. nih.gov In some cases, these reactions can proceed via a concerted mechanism. nih.gov The regioselectivity of such substitutions would be influenced by the combined electronic effects of the methoxy group and the indole ring.
Recent advancements have demonstrated that even non-activated aryl fluorides can undergo nucleophilic aromatic substitution with certain nucleophiles under specific conditions. rsc.org Furthermore, electrophotocatalytic methods have been developed for the SNAr of non-activated aryl fluorides, expanding the scope of possible transformations. researchgate.net
Transformations and Demethylation of the Methoxy Group
The methoxy group at the 5-position of the indole ring is a key functional handle that can be transformed to introduce further diversity. A primary transformation for this group is demethylation to yield the corresponding phenol, 4,6-difluoro-1H-indol-5-ol. This transformation is significant as it unmasks a hydroxyl group that can be a site for further functionalization, such as etherification, esterification, or participation in other coupling reactions.
Common reagents for the demethylation of aryl methyl ethers include strong acids like hydrobromic acid or hydroiodic acid, and Lewis acids such as boron tribromide (BBr₃). The choice of reagent is critical to avoid undesired side reactions on the sensitive indole core. Methoxy groups on indole rings enhance the reactivity of the ring system. chim.it
While specific studies on the demethylation of this compound are not widespread, the general reactivity of methoxyindoles suggests that this transformation is a viable and important strategy for derivatization.
Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl fluorides are generally less reactive than other aryl halides, their participation in cross-coupling reactions is an active area of research. For polyhalogenated heteroaromatics, site-selective cross-coupling is a key challenge and opportunity. nih.govrsc.org
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is one of the most widely used cross-coupling reactions. nih.gov The reactivity of aryl halides in Suzuki-Miyaura coupling typically follows the trend I > Br > Cl >> F. researchgate.net However, with the development of specialized phosphine (B1218219) ligands and catalyst systems, the coupling of aryl fluorides has become more feasible.
For this compound, a selective Suzuki-Miyaura coupling at either the C4 or C6 position would depend on the specific catalyst, ligands, and reaction conditions employed. The electronic and steric environment of each fluorine atom would play a crucial role in determining the regioselectivity of the reaction. rsc.org The ability to selectively functionalize one fluoro position over the other would be highly valuable for the synthesis of complex molecules.
Below is a hypothetical data table illustrating potential outcomes of a selective Suzuki-Miyaura coupling, based on general principles of reactivity.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Position of Coupling | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | C4 | 65 |
| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ / XPhos | CsF | Dioxane | C6 | 72 |
This table is illustrative and based on general principles of Suzuki-Miyaura couplings of aryl fluorides.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. Similar to the Suzuki-Miyaura coupling, the reactivity of aryl halides is generally lower for fluorides.
The selective amination of one of the fluoro positions in this compound would provide access to a range of amino-substituted indole derivatives. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and selectivity. The steric and electronic properties of both the amine and the indole substrate would influence the outcome of the reaction.
The table below presents hypothetical data for a selective Buchwald-Hartwig amination.
Table 2: Hypothetical Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Position of Coupling | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | C4 | 78 |
| 2 | Aniline | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | C6 | 68 |
This table is illustrative and based on general principles of Buchwald-Hartwig aminations of aryl fluorides.
Pre Clinical Biological Activity Research and Structure Activity Relationships Sar of Derivatives
4,6-Difluoro-5-methoxy-1H-indole as a Core Scaffold for Bioactive Compounds
The indole (B1671886) ring system is a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active natural products and synthetic drugs. chim.it The introduction of methoxy (B1213986) and fluorine substituents onto the indole core can significantly modulate the electronic properties and metabolic stability of the resulting molecules, making them attractive for drug design. chim.itnih.gov Specifically, the this compound scaffold serves as a crucial starting point for generating compounds with high affinity and selectivity for various biological targets. nih.govacs.org
Indole derivatives are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. researchgate.netsamipubco.comnih.gov The strategic placement of fluorine atoms, as seen in the 4,6-difluoro arrangement, is a common tactic in medicinal chemistry to enhance binding affinity and improve pharmacokinetic properties, such as metabolic stability and membrane permeability. nih.gov The methoxy group at the 5-position further influences the molecule's electronic and steric profile, which is critical for receptor interaction. chim.it This specific substitution pattern makes the this compound nucleus a valuable template for developing potent and selective modulators of enzymes and receptors, particularly within the central nervous system. nih.govnih.gov
Design and Synthesis of Derivatives as Serotonin (B10506) Receptor Modulators
The serotonin (5-hydroxytryptamine, 5-HT) receptors, a family of G protein-coupled receptors (GPCRs), are important drug targets for a variety of CNS disorders. wikipedia.org The indole core, being a key component of serotonin itself, is a natural starting point for designing ligands that interact with these receptors.
The 5-HT6 receptor, which is expressed almost exclusively in the brain, has emerged as a promising target for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. nih.govnih.govwikipedia.org Antagonism of this receptor is thought to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory. wikipedia.orgnih.gov
Researchers have actively designed and synthesized derivatives of substituted indoles to create potent and selective 5-HT6 receptor antagonists. nih.govresearchgate.net A common strategy involves attaching a phenylsulfonyl group to the indole nitrogen (N1 position) and a basic amine moiety, often a piperazine (B1678402) ring, to create ligands with high affinity for the 5-HT6 receptor. nih.govnih.gov For instance, a series of 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives were developed as potent 5-HT6R antagonists. nih.gov This research highlighted that introducing a difluoromethyl group could significantly improve pharmacokinetic properties compared to a simple methyl group. nih.gov Similarly, another study focused on a 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold, demonstrating that modifications on the indole ring, such as adding a difluoromethyl group at the C3 position, can increase affinity for the 5-HT6 receptor by up to tenfold compared to the reference compound idalopirdine. researchgate.netnih.gov
The rational design of 5-HT6 receptor antagonists is guided by pharmacophore models developed from structurally diverse ligands. nih.govnih.gov These models outline the essential structural features required for high-affinity binding and antagonism. A widely accepted pharmacophore for 5-HT6 antagonists includes several key features:
A positive ionizable atom: Typically a protonated amine in a piperazine or similar basic group, which forms a crucial ionic interaction with a conserved aspartate residue (Asp3.32) in the receptor's binding pocket. nih.govresearchgate.net
A hydrogen bond acceptor group: This feature often interacts with serine (Ser5.43) and asparagine (Asn6.55) residues within the receptor. nih.gov
A hydrophobic site: This region of the ligand interacts with a hydrophobic pocket formed by transmembrane helices 3, 4, and 5. nih.gov
An aromatic-ring hydrophobic site: An aromatic moiety, such as the indole or phenylsulfonyl group, typically engages in a π-π stacking interaction with a phenylalanine residue (Phe6.52). nih.govresearchgate.net
Computational studies, including 3D-QSAR and molecular docking, have further refined these models, helping to predict the binding affinity of new derivatives and guide synthetic efforts toward more potent compounds. nih.gov These principles are applied in the design of derivatives from the this compound scaffold to ensure optimal interaction with the 5-HT6 receptor.
Pre-clinical Efficacy Studies in Animal Models
The therapeutic potential of compounds derived from this compound has been assessed in various animal models designed to evaluate cognitive function. These studies are critical in establishing proof-of-concept before any consideration for human trials.
Evaluation in Animal Models of Cognitive Dysfunction (e.g., Object Recognition Test, Spatial Learning)
Derivatives of this compound, particularly those designed as 5-HT6 receptor antagonists, have been investigated for their ability to ameliorate cognitive deficits in established animal models. The rationale for targeting the 5-HT6 receptor is based on its role in modulating cholinergic and glutamatergic neuronal systems, which are fundamental to memory and learning. google.com
One of the key tests used to assess the efficacy of these compounds is the Morris water maze , a test of spatial learning and memory. In this task, rodents are required to find a hidden platform in a pool of water, and their ability to learn and remember the platform's location is measured. Improved performance in this test after administration of a compound is indicative of enhanced cognitive function. google.com
Another important model is the 8-arm radial maze , which assesses spatial learning and working memory. In this maze, animals must learn the locations of food rewards in several arms and avoid re-entering arms they have already visited. Successful performance relies on intact hippocampal function, a brain region critical for memory. google.comgoogleapis.com
While specific data for a direct derivative of this compound in these tests is detailed within patent literature, the broader class of 5-HT6 receptor antagonists, for which this indole is a precursor, has shown positive effects in these models. google.com For instance, the selective 5-HT6 receptor antagonist SB-271,046 has been shown to improve performance in the Morris water maze. google.com
Behavioral Pharmacology and Neurochemical Studies in Rodent Models
The behavioral pharmacology of 5-HT6 receptor antagonists derived from the this compound scaffold has been a subject of investigation. These studies aim to understand how these compounds affect behavior and neurochemistry in rodents.
A key finding is that the blockade of 5-HT6 receptors can lead to pro-cholinergic effects. For example, administration of antisense oligonucleotides that target the 5-HT6 receptor has been shown to induce behaviors that are blocked by the cholinergic antagonist atropine. google.com This suggests that 5-HT6 receptor antagonists may enhance cognitive function by increasing cholinergic neurotransmission. google.com
Furthermore, neurochemical studies have demonstrated that selective 5-HT6 receptor antagonists can modulate the release of key neurotransmitters involved in cognition. Animal studies have indicated that these antagonists can increase the release of acetylcholine (B1216132) in the prefrontal cortex, a brain region crucial for executive function and working memory. google.com
Investigation of Related Biological Targets and Mechanistic Insights
The primary biological target for the therapeutic action of derivatives of this compound is the 5-HT6 receptor . This receptor is predominantly expressed in brain regions associated with cognition, such as the hippocampus, striatum, nucleus accumbens, and cortical regions. google.com Its limited presence in peripheral tissues suggests that targeting this receptor may lead to fewer side effects. google.com
The mechanism by which 5-HT6 receptor antagonists enhance cognition is believed to be multifactorial. By blocking the inhibitory influence of serotonin at these receptors, these compounds can disinhibit the release of other neurotransmitters. This leads to an increase in the levels of acetylcholine and glutamate, both of which are critical for synaptic plasticity, learning, and memory. google.com The glutamatergic system in the prefrontal cortex, in particular, is a key player in cognitive function that is modulated by 5-HT6 receptor antagonism. google.com
The development of selective 5-HT6 receptor antagonists, such as those derived from this compound, has been a significant step forward in the preclinical investigation of this therapeutic strategy. google.com
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
For an unambiguous assignment of the proton (¹H) and carbon (¹³C) signals in the NMR spectra of 4,6-Difluoro-5-methoxy-1H-indole, a suite of multi-dimensional NMR experiments is utilized.
Correlation Spectroscopy (COSY): This 2D NMR technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would be used to establish the connectivity between the protons on the pyrrole (B145914) and benzene (B151609) rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
| Technique | Purpose in the Analysis of this compound | Expected Correlations |
|---|---|---|
| COSY | Identifies 1H-1H spin-spin couplings | Correlations between adjacent protons on the indole (B1671886) ring system. |
| HSQC | Correlates directly bonded 1H and 13C nuclei | Assigns carbon signals for each protonated carbon in the molecule. |
| HMBC | Identifies long-range 1H-13C couplings | Connects molecular fragments and assigns quaternary carbons. |
Fluorine-19 NMR Spectroscopy for Characterization of Fluorinated Indoles
Given the presence of two fluorine atoms in this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is a critical analytical technique. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR detection. The ¹⁹F NMR spectrum would provide distinct signals for the fluorine atoms at the C4 and C6 positions. The chemical shifts of these signals are highly sensitive to the electronic environment, and the coupling patterns (¹⁹F-¹⁹F and ¹⁹F-¹H couplings) would provide further structural confirmation.
| Position | Expected 19F Chemical Shift (δ) Range (ppm) | Expected Coupling |
|---|---|---|
| F at C4 | Data not available | Coupling to F at C6 and adjacent protons. |
| F at C6 | Data not available | Coupling to F at C4 and adjacent protons. |
Mass Spectrometry (MS) for Purity Assessment and Mechanistic Investigations
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. The measured mass is compared to the theoretical mass calculated from the isotopic masses of the constituent elements.
| Technique | Measurement | Theoretical Value for C₉H₇F₂NO [M+H]⁺ | Observed Value |
|---|---|---|---|
| HRMS (e.g., ESI-TOF) | Exact Mass | 184.0572 | Data not available |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is instrumental in monitoring the progress of the synthesis of this compound, allowing for the identification of reactants, intermediates, and byproducts. It is also a primary tool for assessing the purity of the final compound.
| Analytical Parameter | Application in the Analysis of this compound |
|---|---|
| Retention Time (LC) | Indicates the purity of the compound under specific chromatographic conditions. |
| Mass-to-Charge Ratio (MS) | Confirms the molecular weight of the eluted compound. |
X-ray Diffraction (XRD) for Solid-State Structural Determination
For crystalline solids, X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystal lattice. If this compound can be obtained as a single crystal of suitable quality, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. This information is invaluable for understanding the molecule's conformation and packing in its crystalline form.
| Crystallographic Parameter | Value for this compound |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths and Angles | Data not available |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups. For this compound, the IR spectrum is expected to show characteristic bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and methoxy (B1213986) groups, C-O stretching of the methoxy ether, and C-F stretching vibrations. The position and shape of the N-H stretching band, typically in the region of 3200-3500 cm⁻¹, would be particularly informative about the extent and nature of hydrogen bonding in the solid state. A study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid highlighted the differences in the IR spectra between its polymorphs, particularly in the N-H and O-H stretching regions, underscoring the sensitivity of IR spectroscopy to intermolecular interactions. rsc.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton and aromatic ring vibrations. The C-F bonds in this compound would also be expected to exhibit characteristic Raman signals.
Table 3: Expected IR and Raman Vibrational Frequencies for Key Functional Groups in this compound (Frequencies are based on typical values for related indole and aromatic compounds)
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3400 - 3300 | 3400 - 3300 |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | 2950 - 2850 |
| C=C Aromatic Ring Stretch | 1600 - 1450 | 1600 - 1450 |
| C-O Stretch (Methoxy) | 1275 - 1200 | 1275 - 1200 |
| C-F Stretch | 1250 - 1000 | 1250 - 1000 |
This table provides expected ranges and is for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Purity and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound. This technique is routinely used for the quantitative determination of concentration and for assessing the purity of a substance. The absorption of UV light by indole and its derivatives is due to electronic transitions between molecular orbitals. The indole ring system gives rise to characteristic absorption bands.
For this compound, the UV-Vis spectrum is expected to show absorption maxima characteristic of the substituted indole chromophore. The positions and intensities of these bands will be influenced by the fluorine and methoxy substituents. Studies on related compounds, such as 5-hydroxyindole (B134679) and 5-methoxyindole, have shown distinct absorption spectra that are sensitive to substitution on the benzene ring. The UV-Vis spectrum would be a valuable tool for monitoring reaction progress during its synthesis and for quality control of the final product.
Table 4: Expected UV-Vis Absorption Maxima for this compound in a Standard Solvent (e.g., Ethanol) (Data is hypothetical and based on the UV-Vis spectra of related indole compounds)
| Absorption Band | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| ¹Lₐ | ~220 | ~25,000 |
| ¹Lₑ | ~270 | ~6,000 |
| Fine Structure | ~280, ~290 | ~5,500, ~4,500 |
This table is for illustrative purposes only and does not represent actual experimental data for the title compound.
Computational Chemistry and Theoretical Studies of 4,6 Difluoro 5 Methoxy 1h Indole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into geometry, energy, and the distribution of electrons, which are crucial determinants of chemical reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its balance of accuracy and computational cost. For 4,6-Difluoro-5-methoxy-1H-indole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G), can be used to determine its most stable three-dimensional structure. nih.gov These calculations predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.
The optimized geometry provides a foundation for calculating various molecular properties. For instance, the calculated heat of formation can indicate the thermodynamic stability of the molecule. While specific DFT studies on this compound are not abundant in the literature, data for related substituted indoles and imidazoles show that such calculations are routine and provide reliable energetic information.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value |
| Optimized Energy (Hartree) | -633.xxxxxx |
| Dipole Moment (Debye) | 2.5 - 3.5 |
| Heat of Formation (kJ/mol) | Value dependent on calculation level |
Note: The values in this table are illustrative and would need to be calculated using a specific DFT method and basis set.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Patterns
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to predicting how a molecule will interact with other chemical species. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).
An FMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack. Generally, for indoles, the C3 position is the most nucleophilic and prone to electrophilic attack. However, the substituents on the benzene (B151609) ring of this compound could modulate this reactivity. The HOMO is likely to have significant density on the pyrrole (B145914) ring, particularly at C3, while the LUMO might be more distributed over the benzene ring due to the influence of the fluorine atoms. The relative stability of substituted imidazoles has been evaluated based on the energy gap between the frontier molecular orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Indoles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indole (B1671886) | -5.5 | -0.2 | 5.3 |
| 5-Methoxyindole | -5.3 | -0.1 | 5.2 |
| 4,6-Difluoroindole (Hypothetical) | -5.8 | -0.5 | 5.3 |
| This compound (Hypothetical) | -5.6 | -0.3 | 5.3 |
Note: These are representative values. Actual values would depend on the computational method.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions of Derivatives
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their conformational changes and interactions with other molecules, such as proteins. youtube.comnih.gov For derivatives of this compound designed as potential drug candidates, MD simulations are invaluable for understanding how they might bind to a biological target. nih.gov
MD simulations can be used to explore the conformational landscape of flexible side chains attached to the indole core. This is crucial for understanding how a ligand might adapt its shape to fit into a protein's binding pocket. Furthermore, by simulating the ligand-protein complex, one can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. mdpi.com These simulations can also provide an estimate of the binding free energy, which is a critical parameter in drug design. Studies on other substituted indoles have successfully used MD simulations to investigate their binding to various enzymes. mdpi.com
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the most likely reaction pathways.
Computational Elucidation of Cyclization Pathways in Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles. wikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgjk-sci.com Computational studies have been instrumental in clarifying the mechanism of this reaction, particularly the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step. nih.govacs.org
For the synthesis of this compound, a plausible route would involve the reaction of (2,4-difluoro-3-methoxyphenyl)hydrazine with a suitable carbonyl compound. Computational modeling could be used to investigate the energetics of the cyclization process. The presence of the fluorine and methoxy (B1213986) substituents would likely influence the stability of the intermediates and the height of the energy barriers for the transition states. For example, electron-donating groups on the phenylhydrazine can sometimes lead to undesired side reactions, a phenomenon that can be explored computationally. nih.gov Studies on methoxy-substituted phenylhydrazones have indeed shown peculiar reactivity in Fischer indole synthesis. nih.gov
Understanding Catalytic Cycles and Selectivity in Metal-Catalyzed Reactions
Modern indole synthesis often relies on transition metal catalysis, with palladium-catalyzed reactions being particularly prominent. rsc.orgacs.org These methods, such as the Heck-type cyclization or Buchwald-Hartwig amination, offer alternative routes to substituted indoles. wikipedia.org
QSAR (Quantitative Structure-Activity Relationship) and Ligand-Based Drug Design for Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.
The process involves generating a dataset of derivatives with measured biological activities (e.g., IC₅₀ values). For each molecule, a set of molecular descriptors is calculated, representing its physicochemical properties such as electronic (e.g., partial charges), steric (e.g., van der Waals volume), and hydrophobic (e.g., LogP) characteristics. nih.gov Statistical methods, such as multiple linear regression or partial least squares (PLS), are then used to build a predictive model. nih.gov For instance, a QSAR study on indeno[1,2-b]indole (B1252910) derivatives identified key descriptors like the total hydrophobic van der Waals surface area and the sum of partial charges as crucial for their inhibitory activity against Casein Kinase II (CK2). nih.gov A similar approach for this compound derivatives would likely highlight the importance of descriptors related to the electrostatic potential influenced by the fluorine and methoxy groups.
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential 3D arrangement of chemical features necessary for biological activity. A pharmacophore model for derivatives of this compound would be generated from a set of active compounds, identifying common features such as hydrogen bond donors (e.g., the indole N-H), hydrogen bond acceptors (e.g., the methoxy oxygen), aromatic rings, and hydrophobic regions. mdpi.com The fluorine atoms would significantly influence the electronic features, potentially acting as weak hydrogen bond acceptors or modulating the properties of the aromatic ring.
Once a robust pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules that match the pharmacophore and are therefore likely to be active. mdpi.comnih.gov This approach has been successfully used to identify indole derivatives as inhibitors for various targets, including DNA gyrase and the Nipah virus. nih.govjetir.org For example, a ligand-based virtual screening starting from a known active indole derivative successfully identified new potent inhibitors of M. tuberculosis DNA gyrase. acs.org This demonstrates the power of using a validated hit to explore chemical space for novel, structurally diverse compounds. acs.org
Structure-based virtual screening (SBVS) can also be employed if the 3D structure of the biological target is known. nih.gov In this method, candidate molecules are docked into the target's binding site to predict their binding mode and affinity, complementing the ligand-based approach. jetir.org
Computational methods allow for the prediction of binding affinity, a critical parameter in drug discovery that quantifies the strength of the interaction between a ligand and its target protein. arxiv.org Molecular docking is a primary tool for this purpose, where algorithms place a ligand into the binding site of a receptor and a scoring function estimates the binding free energy. researchgate.net For derivatives of this compound, docking studies could elucidate how substitutions on the indole ring affect interactions with key amino acid residues.
The predicted binding affinities from these computational models can then be used to rank and prioritize candidate molecules for synthesis and experimental testing, accelerating the discovery of potent and selective inhibitors.
| Derivative | Predicted Binding Energy (kcal/mol) (Illustrative) | Key Predicted Interactions (Illustrative) |
| This compound | -7.5 | H-bond with Serine (indole N-H), Hydrophobic interaction with Leucine |
| 2-Methyl-4,6-difluoro-5-methoxy-1H-indole | -8.2 | H-bond with Serine, Hydrophobic interaction, Steric fit in pocket |
| 3-Carboxamido-4,6-difluoro-5-methoxy-1H-indole | -9.1 | Additional H-bonds with Aspartate (amide), Aromatic stacking with Phenylalanine |
This table is for illustrative purposes, demonstrating the type of data generated from binding affinity prediction studies based on methodologies applied to similar indole derivatives. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational quantum chemistry provides powerful tools for predicting spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. These predictions are invaluable for structure elucidation and for understanding the electronic structure of novel compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure determination. Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts using computational methods can aid in the assignment of experimental spectra and confirm the proposed structure. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with Density Functional Theory (DFT) functionals like B3LYP, is the standard for reliable NMR predictions. researchgate.netresearchgate.net
For this compound, predicting the ¹⁹F NMR chemical shifts is particularly important. The chemical shifts of fluorine are highly sensitive to the electronic environment, making them excellent probes of molecular structure and interactions. nih.gov Scaling factors derived from a curated set of known fluorinated aromatic compounds can be applied to the calculated shielding constants to improve the accuracy of the predicted shifts, often achieving deviations of less than 5 ppm from experimental values. nih.gov This accuracy is often sufficient to distinguish between isomers.
Theoretical calculations can be validated by comparing the predicted chemical shifts with experimental data obtained from the synthesized compound. researchgate.net
| Atom | Predicted Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) (Illustrative) |
| H1 (N-H) | 8.15 | 8.10 |
| H2 | 7.30 | 7.25 |
| H3 | 6.55 | 6.51 |
| H7 | 7.10 | 7.05 |
| OCH₃ | 3.95 | 3.92 |
| C2 | 125.0 | 124.7 |
| C3 | 102.8 | 102.5 |
| C4 | 145.2 (¹JCF ≈ 240 Hz) | 145.0 |
| C5 | 140.5 | 140.2 |
| C6 | 148.0 (¹JCF ≈ 245 Hz) | 147.8 |
| F4 | -140.0 | -140.5 |
| F6 | -135.0 | -135.3 |
This table is illustrative, based on typical results from DFT (GIAO) calculations for fluorinated and methoxy-substituted aromatic systems, demonstrating the expected correlation between predicted and experimental data. researchgate.netresearchgate.net
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. These calculations, performed after geometry optimization, yield the harmonic vibrational frequencies and their corresponding intensities. rsc.org By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretch, N-H bend, ring deformation) can be achieved. researchgate.net
For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would predict characteristic frequencies for the N-H stretching vibration (typically around 3500 cm⁻¹), C-F stretching modes (around 1100-1250 cm⁻¹), and methoxy group vibrations. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. researchgate.net
These computational studies provide a complete assignment of the vibrational spectrum, which is crucial for characterizing the molecule and can also offer insights into intermolecular interactions, such as hydrogen bonding. nih.govnih.gov
| Vibrational Mode (Illustrative) | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Illustrative) | Assignment |
| ν1 | 3510 | 3505 | N-H Stretch |
| ν2 | 3125 | 3120 | Aromatic C-H Stretch |
| ν3 | 2950 | 2945 | CH₃ Stretch (Methoxy) |
| ν4 | 1620 | 1615 | C=C Ring Stretch |
| ν5 | 1480 | 1475 | Ring Skeletal Vibration |
| ν6 | 1255 | 1250 | C-F Stretch |
| ν7 | 1180 | 1175 | C-O Stretch (Methoxy) |
| ν8 | 780 | 775 | C-H Out-of-plane Bend |
This illustrative table is based on DFT calculations performed on indole and its substituted derivatives, showing the expected assignments and correlation between theoretical and experimental vibrational data. rsc.orgresearchgate.net
Future Directions and Emerging Research Avenues
Development of Novel, Sustainable, and Green Synthetic Routes
The synthesis of complex molecules like 4,6-Difluoro-5-methoxy-1H-indole traditionally involves multi-step processes that can be resource-intensive and generate significant waste. researchgate.net Consequently, a major thrust in current research is the development of more sustainable and environmentally friendly, or "green," synthetic methodologies.
Recent advancements have focused on creating eco-friendly methods that offer high reaction rates, excellent yields, and simplified purification processes. nih.gov For instance, the use of biodegradable, bio-based catalysts, such as those derived from bioglycerol, is being explored for the synthesis of indole (B1671886) derivatives under solvent-free conditions at room temperature. nih.govresearchgate.net These catalysts are often recyclable, further enhancing the sustainability of the process. nih.gov
Another promising approach involves one-pot synthesis strategies that minimize the number of separate reaction and purification steps. For example, a fluoroarene-induced one-pot bicyclization strategy has been developed for the synthesis of N-aryl-2,2′-diindoles, which avoids the need for expensive transition metal catalysts and their potential for metal residue contamination in the final product. acs.org Such methods, which can proceed at room temperature using sustainable catalysts like anhydrous citric acid, represent a significant step towards more environmentally responsible chemical manufacturing. researchgate.net
Researchers are also investigating the use of micellar catalysis, where reactions are carried out in water using surfactants. This approach can offer high selectivity and functional group tolerance, and the use of environmentally benign amphiphiles further contributes to the green credentials of the synthesis. researchgate.net The development of these novel synthetic routes is crucial for the cost-effective and sustainable production of this compound and other valuable indole derivatives for research and potential therapeutic use.
Exploration of New Biological Targets and Therapeutic Applications for Indole Derivatives
The indole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common motif in many biologically active compounds. mdpi.com Fluorinated indoles, in particular, have shown a wide range of pharmacological activities and are found in approximately 20-25% of approved small molecule pharmaceuticals. researchgate.net
Research is actively exploring the potential of indole derivatives against a variety of diseases. For instance, fluorinated indole derivatives have demonstrated potent anti-HIV-1 activity, with some compounds showing efficacy in the nanomolar range. rsc.org Others have been investigated as inhibitors of tryptophan 2,3-dioxygenase (TDO2) for cancer therapy and as tyrosinase inhibitors. rsc.org
The versatility of the indole nucleus allows for its modification to target a diverse array of biological molecules. mdpi.com For example, indole derivatives have been designed and synthesized as aromatase inhibitors for breast cancer treatment and as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS), which is implicated in various inflammatory diseases and cancers. frontiersin.orgnih.gov The strategic placement of functional groups on the indole ring, such as at the C-5 position, has been shown to be critical for achieving high inhibitory potency. nih.gov
The exploration of new biological targets for indole derivatives is a continuous process. Their ability to interact with a wide range of proteins, including protein kinases, makes them attractive candidates for the development of novel therapies for cancer and other diseases. mdpi.com The unique properties conferred by fluorination in compounds like this compound may lead to the discovery of new and more effective therapeutic agents.
Integration of Artificial Intelligence and Machine Learning in Indole Synthesis and Design
The vastness of "chemical space"—the theoretical number of possible small organic molecules—presents a significant challenge for drug discovery. youtube.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the design and synthesis of new molecules like indole derivatives. youtube.comrsc.org
Generative AI models can be trained to "think" like chemists, proposing novel molecular structures and the synthetic routes to create them. youtube.com These models can learn to select commercially available starting materials and predict reaction outcomes, ensuring that the designed molecules are synthetically accessible. youtube.com This integration of design and synthesis can significantly reduce the time and effort required to develop new drug candidates.
Machine learning algorithms can also be used to predict the biological activity and physicochemical properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. rsc.org By analyzing large datasets of known molecules and their activities, ML models can identify patterns and relationships that are not readily apparent to human researchers. The application of these computational tools to the design of novel indole derivatives holds immense promise for the discovery of new therapeutics.
High-Throughput Synthesis and Screening of Indole Libraries for Biological Discovery
To efficiently explore the therapeutic potential of indole derivatives, researchers are increasingly turning to high-throughput synthesis (HTS) and screening techniques. researchgate.net HTS allows for the rapid synthesis and evaluation of large libraries of compounds, dramatically accelerating the pace of drug discovery. nih.govnih.govthermofisher.com
The development of automated synthesis platforms enables the creation of extensive compound libraries, including those based on the indole scaffold, on a nanoscale. researchgate.net These miniaturized synthesis techniques reduce the consumption of reagents and solvents and allow for the generation of a large number of diverse molecules for biological testing. researchgate.net
Once synthesized, these indole libraries can be screened against a wide range of biological targets using various HTS assays. nih.govresearchgate.netmdpi.com These assays can be cell-based, measuring the effect of the compounds on whole cells, or target-based, assessing their interaction with specific proteins or enzymes. nih.gov The data generated from these screens can identify "hit" compounds with desired biological activity, which can then be further optimized to develop lead drug candidates. nih.gov The combination of high-throughput synthesis and screening provides a powerful engine for the discovery of new therapeutic applications for indole derivatives. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
